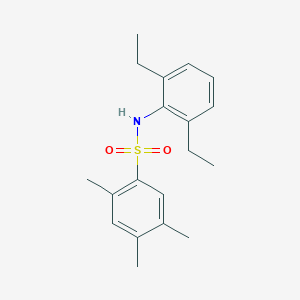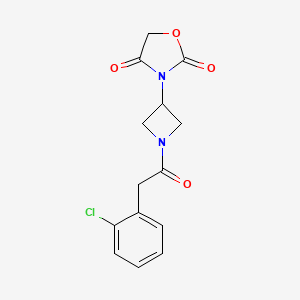![molecular formula C7H16N4O2 B2575939 3-Amino-1-[2-(morpholin-4-yl)ethyl]urea CAS No. 1368713-55-6](/img/structure/B2575939.png)
3-Amino-1-[2-(morpholin-4-yl)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Amino-1-[2-(morpholin-4-yl)ethyl]urea, also known as 4-Aminomorpholine, is an organic compound that has been used in a variety of scientific research applications. It is a white, crystalline solid that is soluble in water and has a molecular weight of 170.22 g/mol. 4-Aminomorpholine has been used in the synthesis of various organic compounds and has been studied for its biochemical and physiological effects.
Scientific Research Applications
Synthesis and Antibacterial Activity
Research has focused on synthesizing derivatives with morpholine components for their potent antibacterial activity. For instance, compounds with morpholine and urea functionalities have demonstrated significant inhibition against bacterial DNA polymerases and growth of Gram-positive bacteria in culture, with some compounds showing protective effects in animal models against infections (Zhi et al., 2005).
Organometallic Chemistry and Structural Aspects
Novel silatranes bearing substituted urea functionality have been synthesized, involving morpholine among other amines. These compounds, characterized by various spectroscopic techniques and X-ray crystallography, show interesting structural aspects due to their unique coordination chemistry (Puri et al., 2011).
Medicinal Chemistry Applications
Morpholine and urea derivatives have been explored as selective inhibitors for various receptors and enzymes, highlighting their potential in developing new therapeutic agents. The synthesis strategies and biological evaluations of these compounds have contributed to advancing drug discovery efforts (Thompson et al., 2000).
Chemical Synthesis Innovations
Innovations in chemical synthesis involving morpholine and urea functionalities have led to the development of efficient synthesis methods for active metabolites and other complex molecules. These methodologies facilitate the creation of compounds with potential pharmacological applications, demonstrating the versatility of incorporating morpholine and urea groups (Chen et al., 2010).
properties
IUPAC Name |
1-amino-3-(2-morpholin-4-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O2/c8-10-7(12)9-1-2-11-3-5-13-6-4-11/h1-6,8H2,(H2,9,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSYZTIDOHJCEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-[2-(morpholin-4-yl)ethyl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{benzyl[(furan-2-yl)methyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2575856.png)
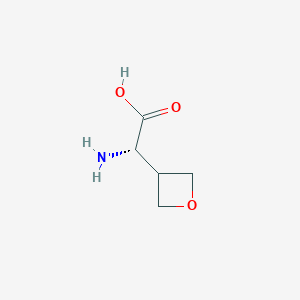
![1-[(4-methylphenyl)methyl]-N-(2-methylsulfanylphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2575861.png)

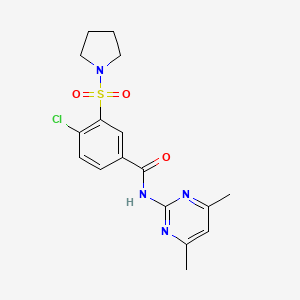

![N-cyclopentyl-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2575866.png)
![Ethyl 4-[[2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2575868.png)
![(Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide](/img/structure/B2575870.png)
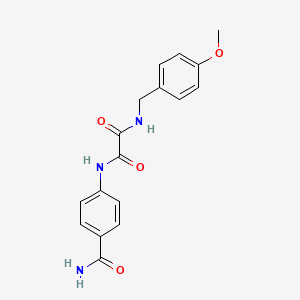

![Methyl[1-(pyridin-4-yl)propyl]amine](/img/structure/B2575875.png)
